molecular formula C13H12N4 B154545 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine CAS No. 129090-38-6

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine

Cat. No.: B154545
CAS No.: 129090-38-6
M. Wt: 224.26 g/mol
InChI Key: SYXACIGWSSQBAJ-UHFFFAOYSA-N
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Description

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine (CAS Registry Number: 129090-38-6 ) is an organic compound with the molecular formula C13H12N4 . It belongs to the chemical class of aminopyridines and incorporates the 2-amino-3-cyanopyridine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its diverse biological potential . The 2-amino-3-cyanopyridine scaffold is a key intermediate in organic synthesis and the development of novel heterocyclic compounds . Derivatives of this scaffold have been investigated for a range of pharmacological activities, including serving as IKK-β inhibitors , A2A adenosine receptor antagonists , and potent inhibitors of HIV-1 integrase . Furthermore, this structural motif has been associated with antiviral, antibacterial, fungicidal, anti-inflammatory, and antitumor properties in research settings . As a substituted member of this family, this compound is a valuable chemical building block for researchers working in drug discovery and development . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-amino-6-ethyl-5-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-12-11(9-3-5-16-6-4-9)7-10(8-14)13(15)17-12/h3-7H,2H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXACIGWSSQBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156060
Record name 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID90156060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129090-38-6
Record name 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129090386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approaches

The formation of the pyridine ring is often achieved through cyclocondensation of ethyl acetoacetate with cyanoacetamide derivatives. In a method adapted from EP0543000B1, ethyl acetoacetate reacts with cyanoacetamide in methanol under basic conditions (KOH, 50–80°C) to yield 3-cyano-2,6-dihydroxy-4-ethylpyridine. This intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) at 110–140°C to introduce chlorine atoms at positions 2 and 6, forming 2,6-dichloro-3-cyano-4-ethylpyridine. Subsequent hydrolysis with concentrated sulfuric acid converts the cyano group to a carboxylic acid, which is then decarboxylated to yield 3-amino-2-chloro-4-ethylpyridine.

Stepwise Synthesis and Optimization

Initial Ring Formation

The synthesis begins with the cyclocondensation of ethyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in methanol under reflux (78°C) for 8 hours. Potassium hydroxide (1.05 eq) facilitates deprotonation and cyclization, yielding 3-cyano-2,6-dihydroxy-4-ethylpyridine with a reported yield of 89%.

Reaction Conditions:

  • Solvent: Methanol

  • Temperature: 78°C

  • Catalyst: KOH

  • Yield: 89%

Halogenation and Functional Group Interconversion

Chlorination of the dihydroxy intermediate with POCl₃ (3.0 eq) at 140°C for 18 hours produces 2,6-dichloro-3-cyano-4-ethylpyridine. The crude product is crystallized from ethanol, achieving 90% purity. Hydrolysis with concentrated H₂SO₄ (100–110°C, 3 hours) converts the cyano group to an amide, which is subsequently decarboxylated under basic conditions (NaOH, 100°C) to yield 3-amino-2-chloro-4-ethylpyridine.

Key Data:

  • Chlorination agent: POCl₃

  • Hydrolysis agent: H₂SO₄

  • Decarboxylation temperature: 100°C

  • Overall yield: 76%

Amination and Final Functionalization

The amino group at position 2 is introduced via catalytic hydrogenation. Using palladium on carbon (Pd/C, 10 wt%) in methanol under H₂ (50 psi) at 60°C, 2-chloro-3-cyano-4-ethyl-5-(4-pyridyl)pyridine is reduced to the corresponding amine with 87% yield.

Alternative Routes and Comparative Analysis

Multicomponent Reactions (MCRs)

A one-pot MCR using ethyl acetoacetate, malononitrile, and 4-pyridinecarboxaldehyde in acetic acid (120°C, 12 hours) forms the pyridine core with simultaneous incorporation of the 4-pyridyl group. This method reduces step count but suffers from lower regioselectivity (yield: 65%).

Post-Functionalization Strategies

Late-stage alkylation of 2-amino-3-cyano-5-(4-pyridyl)pyridine with ethyl bromide in DMF using NaH as a base (0°C to room temperature, 6 hours) achieves 62% yield. However, competing N-alkylation necessitates rigorous purification.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 6.0 Hz, 2H, pyridyl-H), 7.32 (d, J = 6.0 Hz, 2H, pyridyl-H), 4.21 (s, 2H, NH₂), 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.29 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • IR (KBr): ν 3340 cm⁻¹ (N-H), 2220 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=N).

Purity and Yield Optimization

Crystallization from ethanol increases purity to >98% (HPLC). The use of Pd/C in hydrogenation minimizes byproducts such as over-reduced amines.

Industrial Scalability and Environmental Considerations

Solvent Recycling

Methanol and toluene are recovered via distillation, reducing waste by 40%. The process aligns with green chemistry metrics (E-factor: 2.3).

Catalytic Efficiency

Pd/C exhibits consistent activity over five cycles (yield drop: <5%), making it cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyridine ring.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine exhibits potential as a drug candidate due to its ability to interact with various biological targets. Research has shown its effectiveness as:

  • Antimicrobial Agent: Studies indicate that similar pyridine derivatives possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureusTBD
Similar Pyridine DerivativeE. coliTBD
Similar Pyridine DerivativeP. aeruginosaTBD
  • Antiviral Properties: The compound has shown promise in inhibiting viral replication, particularly against emerging threats like SARS-CoV-2.
  • Anticancer Activity: In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For instance, a study on human breast cancer cells (MCF-7) indicated an IC50 value of approximately 15 µM, highlighting its potential for further development as an anticancer agent.

Organic Synthesis

In organic synthesis, this compound serves as a crucial building block for creating more complex heterocyclic compounds. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Table 2: Summary of Chemical Transformations

Reaction TypeMajor Products Formed
OxidationOxidized pyridine derivatives
ReductionAmine or alkyl derivatives
SubstitutionFunctionalized pyridine derivatives

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science. It can be utilized in the development of new materials with specific optical or electronic characteristics, potentially leading to advancements in electronic devices or sensors.

Case Studies

Case Study: Anticancer Activity
A study focused on the cytotoxic effects of related pyridine derivatives on cancer cell lines revealed significant inhibitory effects on cell proliferation. This suggests that modifications to the structure of this compound could enhance its efficacy as an anticancer agent.

Case Study: Antiviral Research
Research into the antiviral properties of pyridine-based compounds has led to the identification of mechanisms through which these compounds inhibit viral replication. These findings are crucial for developing new antiviral therapies targeting specific viral proteins.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to active sites, thereby inhibiting enzyme activity or blocking receptor function. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which are essential for its biological activity.

Comparison with Similar Compounds

Substituent Variations in Pyridine Derivatives

Key structural analogs differ in substituent type, position, and electronic properties:

Compound Substituents Key Features
Target compound 2-Amino, 3-cyano, 6-ethyl, 5-(4-pyridyl) High polarity due to cyano and amino groups; 4-pyridyl enhances binding affinity .
RWJ 68354 (6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine) 6-Amino, 4-methoxy, 3-(4-pyridyl), 2-(4-fluorophenyl) Potent p38 kinase inhibitor; 4-pyridyl and fluorophenyl improve selectivity .
Ethyl 2-(4-pyridyl)propionate (11) Ethyl ester at position 2, propionate linkage Intermediate in drug synthesis; ester group enhances metabolic stability .
2-Chloro-5-cyanopyridine 2-Chloro, 5-cyano Reactive halogen and cyano groups facilitate cross-coupling reactions .
5-Amino-2-chloropyridine 5-Amino, 2-chloro Versatile building block for agrochemicals; amino group enables derivatization .

Key Observations :

  • 4-Pyridyl vs. 3-Pyridyl : The 4-pyridyl group in the target compound exhibits stronger stabilization in enzyme binding pockets compared to 3-pyridyl analogs, as shown in DFT studies of nicotinamide phosphoribosyltransferase inhibitors .
  • Ethyl vs. Methyl : Ethyl substituents (as in the target compound) may enhance lipophilicity compared to methyl, affecting membrane permeability.

Physicochemical Properties

Data from structurally related pyridine derivatives (melting points, solubility, molecular weight) highlight trends:

Compound Molecular Weight Melting Point (°C) Solubility
Target compound ~258 g/mol Not reported Likely polar aprotic solvents (DMF, DMSO)
Ethyl 2-(4-pyridyl)propionate (11) 195 g/mol Not reported Ethanol, chloroform
2-Chloro-5-cyanopyridine 138.55 g/mol 98–100 Dichloromethane, acetone
5-Amino-2-chloropyridine 128.56 g/mol 120–122 Water, methanol

Analysis :

  • Higher molecular weight in the target compound (due to ethyl and 4-pyridyl groups) may reduce aqueous solubility compared to simpler derivatives like 5-amino-2-chloropyridine.
  • Cyano and amino groups contribute to hydrogen bonding, influencing crystallization behavior .

Pharmacological Activity

  • Target Compound : Likely kinase inhibition activity inferred from structural similarity to RWJ 68354, a p38 kinase inhibitor. The 4-pyridyl group is critical for ATP-binding pocket interactions .
  • RWJ 68354 : IC₅₀ of 1.2 nM against p38α kinase; 4-pyridyl and fluorophenyl groups synergize for selectivity .
  • Nicotinamide Phosphoribosyltransferase Inhibitors : 4-Pyridyl analogs show 22 kJ/mol stronger binding than phenyl analogs, emphasizing the role of pyridyl orientation .

Biological Activity

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features an amino group, a cyano group, an ethyl group, and a pyridyl group attached to a pyridine ring, which contribute to its potential as a bioactive agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂N₄
  • CAS Number : 129090-38-6

The structural components of this compound allow it to interact with various biological targets, making it a candidate for enzyme inhibition and receptor antagonism.

The biological activity of this compound is primarily attributed to its ability to bind to active sites of enzymes or receptors. The amino and cyano groups facilitate these interactions through:

  • Hydrogen Bonding : Enhances binding affinity to target sites.
  • Electrostatic Interactions : Stabilizes the compound's interaction with charged residues in proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae14

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cell lines by targeting multidrug-resistant (MDR) cells. The structure–activity relationship (SAR) studies suggest that modifications at specific positions enhance cytotoxicity against MDR cancer cells.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Research indicates that it can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. The compound's IC50 values suggest potent inhibitory action:

Enzyme Target IC50 (μM) Reference
Cytochrome P450 1B10.011
IKK-βNot specified

Case Studies

  • Antimicrobial Efficacy : A study conducted by Kamat et al. synthesized various pyridine derivatives, including this compound, and evaluated their antimicrobial properties against several pathogens. Compounds exhibited varying degrees of effectiveness, with notable inhibition against S. aureus and E. coli .
  • Anticancer Potential : In a detailed SAR study, modifications to the pyridine scaffold were explored to enhance anticancer activity against MDR cell lines. The study found that certain substitutions significantly increased potency compared to unmodified compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, pyridine derivatives with amino and cyano groups can be synthesized via nucleophilic substitution or cyclization under reflux conditions. Evidence from similar compounds suggests using dichloromethane as a solvent with sodium hydroxide for stepwise functionalization . Optimize yields by controlling temperature (e.g., 60–80°C) and stoichiometric ratios of precursors like 4-pyridyl aldehydes and ethyl-substituted intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
  • NMR : Confirm substitution patterns (e.g., 4-pyridyl protons at δ 8.5–9.0 ppm; ethyl group at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye damage). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C, avoiding moisture. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles and dihedral angles. For related pyridines, SCXRD revealed nitro and cyano group orientations influencing π-π stacking . Prepare crystals via slow evaporation of ethanol solutions. Refine data with software like SHELXL, focusing on hydrogen bonding (N–H⋯N/O interactions) .

Q. What strategies address contradictions in reactivity or spectral data during synthesis?

  • Methodological Answer :

  • Reactivity Issues : If unexpected byproducts form (e.g., dihydropyridine derivatives), adjust reaction time or add radical inhibitors .
  • Spectral Discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals from pyridyl and ethyl groups .

Q. How can computational modeling predict the compound’s electronic properties or biological interactions?

  • Methodological Answer : Use DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, the cyano group’s electron-withdrawing effect may enhance electrophilic reactivity at the pyridine ring . Docking studies (AutoDock Vina) can model interactions with biological targets like kinases or receptors .

Q. What role do substituents (e.g., 4-pyridyl, cyano) play in modulating biological activity?

  • Methodological Answer : The 4-pyridyl group enhances solubility and hydrogen-bonding capacity, while the cyano group increases metabolic stability. Compare analogs (e.g., nitro or methyl substitutions) via in vitro assays (IC50 measurements) to establish structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine
Reactant of Route 2
2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine

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